

An In-depth Technical Guide on the Chemical Structure and Stability of Irbesartan

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Compound of Interest

Compound Name: *Milfasartan*

Cat. No.: *B1676594*

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Disclaimer: The compound "**Milfasartan**" as specified in the query is not a recognized pharmaceutical substance in scientific literature or drug databases. This technical guide has been developed based on the likely intended subject, Irbesartan, a structurally and phonetically similar, well-documented angiotensin II receptor antagonist.

This guide provides a comprehensive overview of the chemical structure and stability of Irbesartan, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

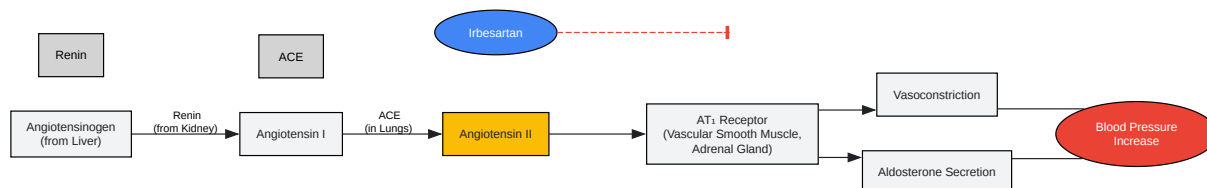
Irbesartan is an orally active, non-peptide antagonist of the angiotensin II type 1 (AT₁) receptor. [1][2] Its chemical structure is characterized by a biphenyl-tetrazole moiety linked to a spiro-imidazolinone heterocyclic system.

- IUPAC Name: 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one[3]
- Chemical Formula: C₂₅H₂₈N₆O[4]
- Molecular Weight: 428.53 g/mol [4]
- Appearance: White to almost white crystalline powder.
- Solubility: Practically insoluble in water, sparingly soluble in alcohol and methylene chloride.

The structure features a butyl group and a complex biphenyl-tetrazole side chain which are crucial for its high affinity and selective binding to the AT₁ receptor. This binding is over 8500 times greater than its affinity for the AT₂ receptor, leading to the inhibition of angiotensin II's vasoconstrictive effects.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Irbesartan exerts its antihypertensive effects by selectively blocking the AT₁ receptor within the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, causes vasoconstriction and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking the AT₁ receptor, Irbesartan prevents these actions, resulting in vasodilation and a reduction in blood pressure.



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Figure 1: Mechanism of Action of Irbesartan in the RAAS Pathway.

Chemical Stability and Degradation Profile

The inherent stability of a drug substance is a critical parameter. Irbesartan has been subjected to forced degradation studies under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies:

The following tables summarize the quantitative data from representative stability-indicating studies. The percentage of degradation varies based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration).

Table 1: Degradation of Irbesartan under Hydrolytic Conditions

Stress Condition	Reagent/Temp	Duration	Degradation (%)	Reference
Acid Hydrolysis	0.1 M HCl	80°C	~20%	
Acid Hydrolysis	1 N HCl	60°C, 1 hr	31.04%	
Acid Hydrolysis	5 N HCl	70°C, 15 hr	Slight Degradation	
Alkaline Hydrolysis	0.1 M NaOH	80°C	>20%	
Alkaline Hydrolysis	0.1 N NaOH	60°C, 1 hr	18.41%	
Alkaline Hydrolysis	5 N NaOH	70°C, 5 hr	Significant Degradation	
Neutral Hydrolysis	Water	80°C	~20%	

Table 2: Degradation of Irbesartan under Oxidative, Thermal, and Photolytic Conditions

Stress Condition	Reagent/Temp/Light	Duration	Degradation (%)	Reference
Oxidative	3% H ₂ O ₂	Room Temp, 5 days	Stable	
Oxidative	30% H ₂ O ₂	Room Temp, 5 days	No Degradation	
Thermal (Solid)	50°C	60 days	No Significant Degradation	
Thermal (Solid)	105°C	15 hours	Stable	
Photolytic (Solid)	Sunlight (~60-70k lux)	2 days	Stable	
Photolytic (Solid)	UV & Visible Light	240-250 hours	Stable	

Conclusion on Stability: Irbesartan is susceptible to degradation under acidic and alkaline hydrolytic conditions, with the rate of degradation increasing with temperature and strength of the acid/base. It is generally stable under oxidative, thermal, and photolytic stress conditions. The primary degradation products are typically well-resolved from the parent drug using stability-indicating chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies. Below are representative protocols for forced degradation analysis using High-Performance Liquid Chromatography (HPLC).

4.1. General Protocol for Sample Preparation for Forced Degradation

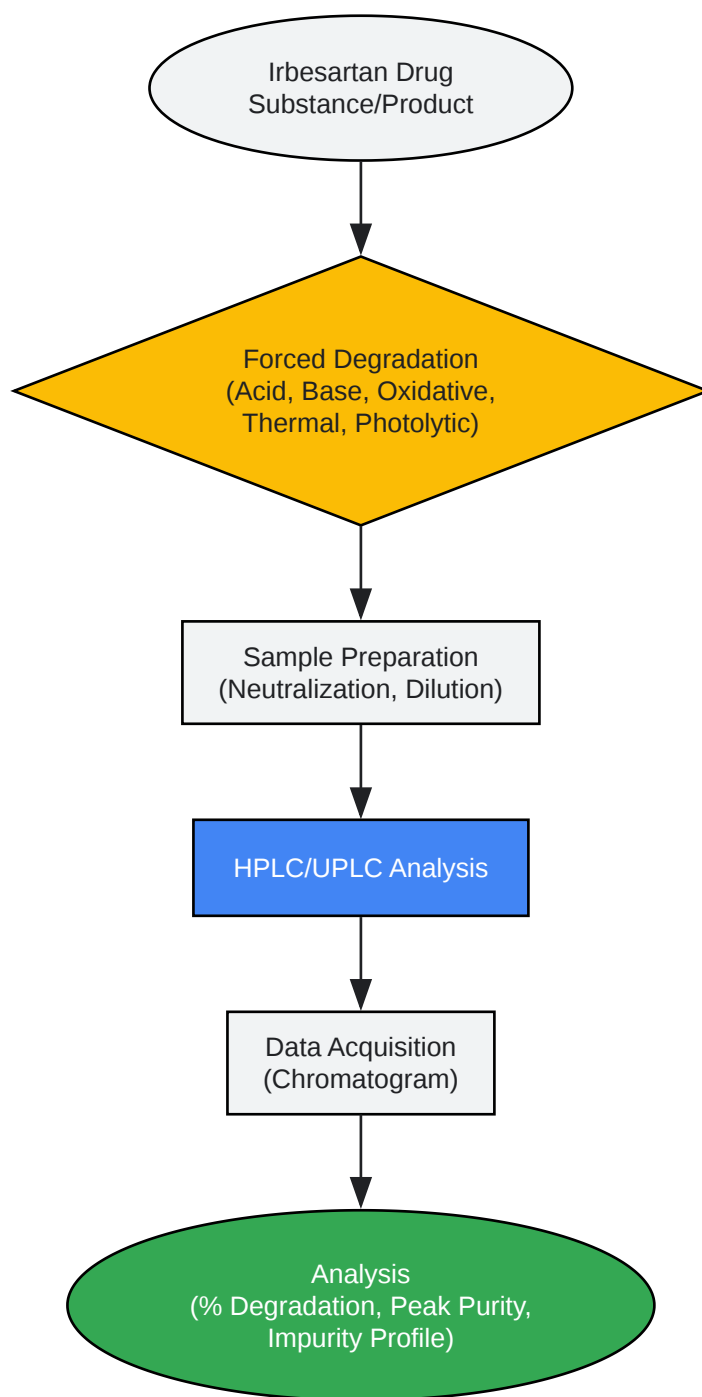
A stock solution of Irbesartan is prepared, and aliquots are subjected to different stress conditions. After the specified duration, samples are neutralized (if necessary), diluted with the mobile phase to a suitable concentration (e.g., 400 µg/mL), and analyzed by HPLC.

4.2. Specific Stress Conditions Protocol (Example)

- Acid Hydrolysis: A solution of Irbesartan in 0.1 M HCl is heated at 80°C.
- Alkaline Hydrolysis: A solution of Irbesartan in 0.1 M NaOH is heated at 80°C.
- Oxidative Degradation: Irbesartan is dissolved in 30% H₂O₂ and kept at room temperature for five days.
- Thermal Degradation: Solid Irbesartan powder is placed in a hot-air oven at 50°C for 60 days.
- Photolytic Degradation: Solid Irbesartan powder is exposed to direct sunlight (providing an illumination of 60,000–70,000 lux) for two days.

4.3. Stability-Indicating UPLC Method

- Column: BEH C18 (50 mm × 2.1 mm, 1.7-μm particle size).
- Mobile Phase: A mixture of 0.2% aqueous glacial acetic acid and acetonitrile (40:60 v/v).
- Flow Rate: 0.1 mL/min.
- Detection Wavelength: 229 nm.
- Column Temperature: 25°C.



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Figure 2: General Workflow for Forced Degradation Studies.

This guide summarizes the essential chemical and stability characteristics of Irbesartan, providing a foundational resource for scientific and development purposes. The provided data

and protocols are derived from published literature and serve as a reference for further investigation.

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